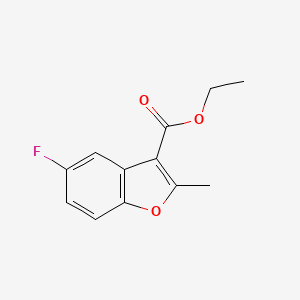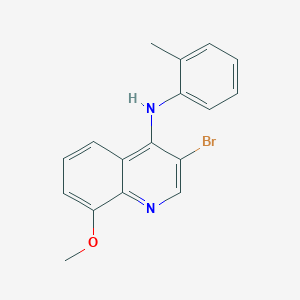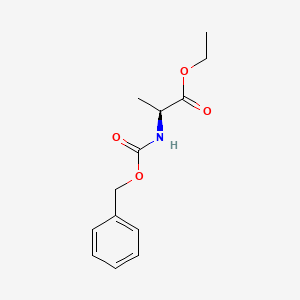
Z-ALA-Oet
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-ALA-Oet: , also known as Z-L-alanine ethyl ester, is a synthetic compound derived from alanine, an amino acid. It is commonly used in peptide synthesis and various biochemical applications. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of alanine, with an ethyl ester group at the carboxyl end.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-ALA-Oet typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Z) group, followed by esterification of the carboxyl group with ethanol. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Z-ALA-Oet undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The benzyloxycarbonyl (Z) group can be removed under acidic or basic conditions to yield the free amino acid.
Coupling Reactions: this compound can be used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: The Z group can be removed using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid (TFA).
Coupling: Commonly performed using coupling agents like DCC or HATU in the presence of a base.
Major Products:
Hydrolysis: Produces alanine and ethanol.
Deprotection: Yields free alanine.
Coupling: Forms dipeptides or longer peptides depending on the reactants used.
Applications De Recherche Scientifique
Chemistry: Z-ALA-Oet is widely used in peptide synthesis as a protected amino acid derivative. It serves as a building block for the synthesis of various peptides and proteins .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: this compound is utilized in the design and synthesis of peptide-based pharmaceuticals. It is used to create peptide drugs with improved stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of peptide-based catalysts and biopolymers .
Mécanisme D'action
The mechanism of action of Z-ALA-Oet primarily involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl (Z) group protects the amino group from unwanted reactions during peptide bond formation. The ethyl ester group can be hydrolyzed to expose the carboxyl group, allowing it to participate in coupling reactions. The compound’s molecular targets include enzymes involved in peptide synthesis and modification .
Comparaison Avec Des Composés Similaires
Z-LEU-ALA-Oet: A similar compound with leucine instead of alanine.
H-DL-Ala-OEt·HCl: A hydrochloride salt of alanine ethyl ester.
Uniqueness: Z-ALA-Oet is unique due to its specific protecting groups, which provide stability and selectivity in peptide synthesis. The Z group offers protection to the amino group, while the ethyl ester group allows for easy hydrolysis and subsequent coupling reactions. This combination makes this compound a valuable tool in the synthesis of complex peptides and proteins .
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
ethyl (2S)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C13H17NO4/c1-3-17-12(15)10(2)14-13(16)18-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,16)/t10-/m0/s1 |
Clé InChI |
LPVIAWIIPLTGFK-JTQLQIEISA-N |
SMILES isomérique |
CCOC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12876905.png)

![2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)

![2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12876929.png)
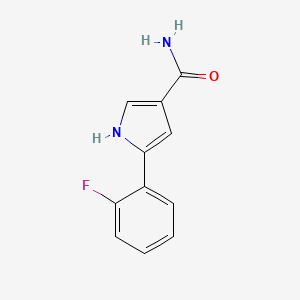
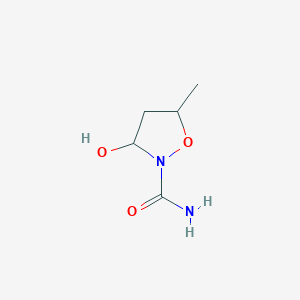
![5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12876951.png)

![2-(Carboxy(hydroxy)methyl)-7-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12876961.png)
![4-Iodo-2-methoxybenzo[d]oxazole](/img/structure/B12876967.png)
![5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one](/img/structure/B12876971.png)
